20-HETE inhibitor-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

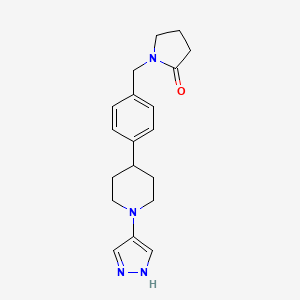

2D Structure

3D Structure

Properties

Molecular Formula |

C19H24N4O |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

1-[[4-[1-(1H-pyrazol-4-yl)piperidin-4-yl]phenyl]methyl]pyrrolidin-2-one |

InChI |

InChI=1S/C19H24N4O/c24-19-2-1-9-23(19)14-15-3-5-16(6-4-15)17-7-10-22(11-8-17)18-12-20-21-13-18/h3-6,12-13,17H,1-2,7-11,14H2,(H,20,21) |

InChI Key |

RLTAZVHOKWJQPP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CC=C(C=C2)C3CCN(CC3)C4=CNN=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 20-HETE Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE) is a biologically active lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes of the 4A and 4F families.[1][2] It is a potent vasoconstrictor and plays a crucial role in the regulation of vascular tone, renal function, and inflammation.[1][2][3] Dysregulation of 20-HETE production and signaling is implicated in various pathological conditions, including hypertension, stroke, myocardial infarction, and certain cancers.[2][4][5] Consequently, inhibitors of 20-HETE synthesis and action have emerged as promising therapeutic agents. This guide provides a comprehensive overview of the mechanism of action of 20-HETE inhibitors, detailing their molecular targets, signaling pathways, and the experimental methodologies used to characterize them.

I. The 20-HETE Synthesis and Signaling Pathway

The synthesis of 20-HETE is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by CYP4A or CYP4F enzymes, primarily located in the vascular smooth muscle cells, renal tubules, and liver, to produce 20-HETE.[1][6]

Once produced, 20-HETE can act in an autocrine or paracrine manner. It exerts its biological effects primarily through the G-protein coupled receptor, GPR75.[2][5][7] The binding of 20-HETE to GPR75 initiates a cascade of intracellular signaling events that vary depending on the cell type.[2]

Key Signaling Pathways Modulated by 20-HETE:

-

In Vascular Smooth Muscle Cells (VSMCs): 20-HETE binding to GPR75 activates Gαq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This cascade results in the inhibition of large-conductance calcium-activated potassium (BKCa) channels, leading to membrane depolarization, calcium influx through L-type calcium channels, and ultimately, vasoconstriction.[1][6][8] 20-HETE also activates other signaling molecules, including mitogen-activated protein kinases (MAPK) and Rho kinase, which contribute to vascular remodeling and hypertension.[1][6]

-

In Endothelial Cells: 20-HETE can induce endothelial dysfunction. It stimulates the production of reactive oxygen species (ROS) through the activation of NADPH oxidase via ERK1/2 signaling.[1][6] Furthermore, it can uncouple endothelial nitric oxide synthase (eNOS), reducing the bioavailability of the vasodilator nitric oxide (NO) and further increasing oxidative stress.[1][6]

-

Angiogenesis: 20-HETE has been shown to promote angiogenesis by stimulating the proliferation, migration, and tube formation of endothelial cells.[1] This is mediated, in part, through the induction of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).[1]

II. Mechanisms of Action of 20-HETE Inhibitors

20-HETE inhibitors can be broadly classified into two main categories based on their mechanism of action:

-

20-HETE Synthesis Inhibitors: These molecules act by directly inhibiting the CYP4A and CYP4F enzymes responsible for the production of 20-HETE from arachidonic acid.

-

20-HETE Receptor Antagonists: These compounds block the action of 20-HETE by competitively binding to its receptor, GPR75, thereby preventing the initiation of downstream signaling cascades.

A. 20-HETE Synthesis Inhibitors

These inhibitors reduce the levels of 20-HETE in tissues, thereby attenuating its physiological and pathological effects.

Examples of 20-HETE Synthesis Inhibitors:

-

HET0016 (N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine): A potent and selective inhibitor of 20-HETE synthesis.[3][9][10] It acts as an irreversible, non-competitive inhibitor of CYP4A enzymes.[11]

-

DDMS (Dibromo-dodecenyl-methylsulfimide): A selective inhibitor of CYP4A enzymes.[1]

-

Sesamin: A natural lignan that selectively inhibits CYP4F2.[12]

B. 20-HETE Receptor Antagonists

These antagonists directly compete with 20-HETE for binding to GPR75, effectively blocking its ability to elicit a cellular response.

Examples of 20-HETE Receptor Antagonists:

-

20-HEDGE (N-(20-hydroxyeicosa-6(Z),15(Z)-dienoyl)glycine): A commonly used competitive antagonist of 20-HETE.[1]

-

20-SOLA (2,5,8,11,14,17-hexaoxanonadecan-19-yl 20-hydroxyicosa-6(Z),15(Z)-dienoate): A water-soluble antagonist of 20-HETE.[1]

-

AAA (N-disodium succinate-20-hydroxyeicosa-6(Z),15(Z)-diencarboxamide): Another antagonist used in experimental models.[4]

III. Quantitative Data on 20-HETE Inhibitors

The following tables summarize the available quantitative data for key 20-HETE inhibitors.

Table 1: IC50 Values of 20-HETE Synthesis Inhibitors

| Inhibitor | Target Enzyme(s) | Tissue/System | IC50 Value | Reference(s) |

| HET0016 | Recombinant rat CYP4A1 | In vitro | 17.7 nM | [3][11] |

| Recombinant rat CYP4A2 | In vitro | 12.1 nM | [3][11] | |

| Recombinant rat CYP4A3 | In vitro | 20.6 nM | [3][11] | |

| Rat renal microsomes | Ex vivo | 35 ± 4 nM | [9][10] | |

| Human renal microsomes | Ex vivo | 8.9 ± 2.7 nM | [9][10] | |

| Sesamin | Human renal microsomes | Ex vivo | 5.31 µM | [12] |

| Human liver microsomes | Ex vivo | <20 µM | [12] | |

| Recombinant human CYP4F2 | In vitro | 1.9 µM | [12] | |

| Recombinant human CYP4A11 | In vitro | >150 µM | [12] | |

| Sesamolin | Human renal microsomes | Ex vivo | 3.39 µM | [12] |

Table 2: Inhibition Constants (Ki) and Antagonist Properties

| Inhibitor | Type | Target | Ki Value | In Vitro Effective Concentration | Reference(s) |

| HET0016 | Irreversible, Non-competitive Inhibitor | Recombinant rat CYP4A1 | 19.5 nM | - | [11] |

| 20-HEDGE | Competitive Antagonist | 20-HETE Receptor (GPR75) | Not Reported | 1 - 10 µM | [1] |

| 20-SOLA | Antagonist | 20-HETE Receptor (GPR75) | Not Reported | Not Reported | [1] |

IV. Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of 20-HETE inhibitors.

A. In Vitro 20-HETE Synthesis Inhibition Assay (Microsomal Assay)

This protocol is adapted from studies investigating the inhibition of 20-HETE synthesis in renal microsomes.[12]

Objective: To determine the IC50 of a test compound for the inhibition of 20-HETE synthesis.

Materials:

-

Rat or human renal microsomes

-

Arachidonic acid (substrate)

-

Test inhibitor (e.g., HET0016)

-

NADPH (cofactor)

-

Potassium phosphate buffer (pH 7.4)

-

2 N HCl (to stop the reaction)

-

LC-MS/MS system for 20-HETE quantification

Procedure:

-

Pre-incubate microsomes (0.1 to 0.5 mg of protein) for 5 minutes at 37°C with 100 µmol/L arachidonic acid and various concentrations of the test inhibitor in 200 µL of potassium phosphate buffer.

-

Initiate the reaction by adding 1 mmol/L NADPH.

-

Incubate the reaction mixture for 8 to 40 minutes at 37°C.

-

Terminate the reaction by adding 20 µL of 2 N HCl.

-

Extract the lipids from the reaction mixture.

-

Quantify the amount of 20-HETE produced using a validated LC-MS/MS method.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

B. Cell-Based GPR75 Activation Assay (Calcium Flux Assay)

This protocol is based on the characterization of GPR75 as the 20-HETE receptor.[13][14]

Objective: To assess the ability of a test compound to antagonize 20-HETE-induced GPR75 activation.

Materials:

-

HTLA cells (or other suitable cell line) transfected with a GPR75 expression vector

-

FLIPR Calcium 6 Assay Kit (or similar)

-

20-HETE (agonist)

-

Test antagonist (e.g., 20-HEDGE)

-

Assay buffer

Procedure:

-

Plate GPR75-transfected HTLA cells in a 96-well plate and culture overnight.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Pre-incubate the cells with various concentrations of the test antagonist for a specified period.

-

Stimulate the cells with a fixed concentration of 20-HETE (e.g., 1 nM).

-

Measure the change in intracellular calcium concentration in real-time using a fluorescence plate reader (e.g., FLIPR).

-

Analyze the data to determine the inhibitory effect of the antagonist on 20-HETE-induced calcium flux.

C. In Vivo Hypertension Model

This protocol is a general representation of studies investigating the anti-hypertensive effects of 20-HETE inhibitors in animal models like the spontaneously hypertensive rat (SHR) or androgen-induced hypertensive mice.[4][15][16]

Objective: To evaluate the effect of a 20-HETE inhibitor on blood pressure in a hypertensive animal model.

Materials:

-

Hypertensive animal model (e.g., SHR rats)

-

Test inhibitor (e.g., HET0016 or a 20-HETE antagonist)

-

Vehicle control

-

Blood pressure monitoring system (e.g., radiotelemetry)

Procedure:

-

Acclimate the animals and obtain baseline blood pressure measurements.

-

Divide the animals into treatment and control groups.

-

Administer the test inhibitor or vehicle to the respective groups via an appropriate route (e.g., intraperitoneal injection, oral gavage, or continuous infusion). The dosage and duration of treatment will depend on the specific inhibitor and experimental design.

-

Monitor blood pressure continuously or at regular intervals throughout the treatment period.

-

At the end of the study, collect tissues for further analysis (e.g., measurement of 20-HETE levels, assessment of vascular remodeling).

-

Statistically analyze the blood pressure data to determine the efficacy of the inhibitor.

V. Visualizations of Signaling Pathways and Workflows

A. Signaling Pathways

Caption: 20-HETE signaling pathway in vascular smooth muscle cells leading to vasoconstriction and remodeling.

Caption: 20-HETE-induced signaling leading to endothelial dysfunction.

B. Experimental Workflows

Caption: General workflow for screening and validating 20-HETE inhibitors.

VI. Conclusion

Inhibitors of 20-HETE synthesis and signaling represent a promising class of therapeutic agents for a range of cardiovascular and other diseases. By targeting either the production of 20-HETE or its interaction with the GPR75 receptor, these compounds can effectively modulate key pathological processes, including vasoconstriction, endothelial dysfunction, and inflammation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important class of molecules. Continued research into the nuanced roles of 20-HETE in various disease states will undoubtedly pave the way for the development of novel and effective treatments.

References

- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20- HETE Signals Through G Protein-Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. article.imrpress.com [article.imrpress.com]

- 7. circres.ahajournals.org [circres.ahajournals.org]

- 8. Blockade of 20-HETE Receptor Lowers Blood Pressure and Alters Vascular Function in Mice with Smooth Muscle-Specific Overexpression of CYP4A12-20-HETE Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytochrome P450 4A isoform inhibitory profile of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (HET0016), a selective inhibitor of 20-HETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. researchgate.net [researchgate.net]

- 14. "Uncovering the signaling, structure and function of the 20-HETE-GPR75 " by Jonathan Pascale [touroscholar.touro.edu]

- 15. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 20-HETE Inhibitor-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, is a potent vasoactive lipid mediator implicated in the pathogenesis of numerous cardiovascular diseases, including hypertension and stroke. Its role in promoting vasoconstriction, inflammation, and angiogenesis has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of a first-in-class selective inhibitor of 20-HETE synthesis, referred to herein as 20-HETE inhibitor-1 (HET0016). We will delve into its mechanism of action, detail key experimental protocols for its evaluation, and present its pharmacological data in a structured format.

Introduction to 20-HETE and its Pathophysiological Role

20-HETE is primarily synthesized by CYP enzymes of the 4A and 4F families (CYP4A/4F).[1][2] It exerts a range of biological effects that contribute to vascular homeostasis and disease. In the vasculature, 20-HETE is a potent vasoconstrictor, particularly in the renal and cerebral circulations.[3][4][5] This action is mediated through the inhibition of the large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to membrane depolarization and increased calcium influx.[6]

Beyond its effects on vascular tone, 20-HETE is involved in endothelial dysfunction, promoting the generation of reactive oxygen species (ROS) and uncoupling endothelial nitric oxide synthase (eNOS).[3][4][7] It also stimulates the proliferation and migration of endothelial and smooth muscle cells, contributing to vascular remodeling and angiogenesis.[1][3][6] The discovery of its dedicated G-protein coupled receptor, GPR75, has further elucidated the complex signaling cascades it initiates.[1] Given its multifaceted role in cardiovascular pathology, the development of selective inhibitors of 20-HETE synthesis represents a promising therapeutic strategy.

Discovery of this compound (HET0016)

The quest for a selective inhibitor of 20-HETE synthesis led to the discovery of N-Hydroxy-N′-(4-butyl-2-methylphenyl) formamidine, commonly known as HET0016.[8] This compound emerged from a high-throughput screening of a chemical library for inhibitors of 20-HETE formation in rat renal microsomes.[8] Early inhibitors like 17-octadecynoic acid (17-ODYA) lacked specificity, inhibiting the synthesis of other arachidonic acid metabolites like epoxyeicosatrienoic acids (EETs).[3][7][8] HET0016, however, demonstrated remarkable potency and selectivity for the CYP4A enzymes responsible for 20-HETE synthesis.[8]

Quantitative Pharmacological Data

The pharmacological profile of HET0016 has been characterized in various in vitro and in vivo systems. The following tables summarize the key quantitative data.

| Parameter | Species | Tissue/System | Value | Reference |

| IC50 (20-HETE formation) | Rat | Renal Microsomes | 35.2 ± 4.4 nM | [8] |

| IC50 (20-HETE formation) | Human | Renal Microsomes | 8.9 nM | [8] |

| IC50 (EET formation) | Rat | Renal Microsomes | 2800 ± 300 nM | [8] |

Table 1: In Vitro Potency and Selectivity of HET0016

| Parameter | Species | Model | Dose | Effect | Reference |

| Effective Dose | Rat | Thromboembolic Stroke | 10 mg/kg, i.p. | Reduced brain damage | [9] |

| In Vivo Administration | Rat | General | 1 mg/kg (i.v., i.m., or s.c.) | Effective blockade of 20-HETE formation | [3][4] |

| Chronic Dosing | Rat | General | 10 mg/kg (twice daily) | Required due to short half-life (<1 hr) | [3][4] |

Table 2: In Vivo Efficacy and Dosing of HET0016

Signaling Pathways and Mechanism of Action

20-HETE exerts its effects through a complex network of signaling pathways. HET0016, by inhibiting 20-HETE synthesis, effectively attenuates these downstream signaling events.

20-HETE Signaling in Vascular Smooth Muscle Cells (VSMCs)

References

- 1. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. article.imrpress.com [article.imrpress.com]

- 5. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system [jstage.jst.go.jp]

- 6. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

20-HETE Inhibitor-1 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families. It is a potent regulator of vascular tone and cellular function, implicated in a range of physiological and pathophysiological processes. In the vasculature, 20-HETE is a powerful vasoconstrictor and plays a significant role in endothelial dysfunction, inflammation, angiogenesis, and the modulation of vascular smooth muscle cell proliferation and migration.[1][2][3] Elevated levels of 20-HETE are associated with several cardiovascular diseases, including hypertension, stroke, and myocardial infarction.[3][4]

This technical guide provides an in-depth overview of the 20-HETE signaling pathway, with a particular focus on its inhibition. It is intended for researchers, scientists, and drug development professionals working to understand and target this critical pathway for therapeutic intervention.

20-HETE Synthesis and Metabolism

20-HETE is synthesized from arachidonic acid primarily by CYP4A and CYP4F enzymes.[4] In humans, CYP4A11 and CYP4F2 are the main isoforms responsible for 20-HETE production.[4] The expression of these enzymes is found in various tissues, including the vasculature, kidney, liver, and brain.[5] 20-HETE itself can be further metabolized through several pathways, including esterification into cell membranes.[1]

The 20-HETE Signaling Pathway

20-HETE exerts its biological effects through binding to the G protein-coupled receptor GPR75.[1][6] The activation of GPR75 by 20-HETE initiates distinct downstream signaling cascades in different cell types, notably in vascular smooth muscle cells (VSMCs) and endothelial cells.

Signaling in Vascular Smooth Muscle Cells (VSMCs)

In VSMCs, the binding of 20-HETE to GPR75 leads to the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC activation results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the inhibition of the large-conductance calcium-activated potassium (BKCa) channels, causing membrane depolarization, influx of extracellular calcium, and vasoconstriction.[5]

Signaling in Endothelial Cells

In endothelial cells, 20-HETE-GPR75 signaling also involves Gαq/11 activation. This leads to the transactivation of the epidermal growth factor receptor (EGFR), which then triggers downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[3] These pathways contribute to endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS), increasing the production of reactive oxygen species (ROS), and promoting the expression of pro-inflammatory and pro-angiogenic factors like vascular endothelial growth factor (VEGF).[2][3][7]

Inhibitors and Antagonists of the 20-HETE Pathway

Several pharmacological tools have been developed to investigate and inhibit the 20-HETE signaling pathway. These can be broadly categorized as 20-HETE synthesis inhibitors and 20-HETE receptor antagonists.

20-HETE Synthesis Inhibitors

These molecules act by inhibiting the CYP4A and CYP4F enzymes responsible for 20-HETE production.

| Inhibitor | Target(s) | IC50 (in vitro) | Key Characteristics |

| HET0016 | CYP4A1, CYP4A2, CYP4A3 | 17.7 nM, 12.1 nM, 20.6 nM, respectively | Potent and selective inhibitor of 20-HETE synthesis.[8] |

| Rat Renal Microsomes | 35 ± 4 nM | Exhibits high selectivity for 20-HETE synthesis over EET synthesis.[9] | |

| Human Renal Microsomes | 8.9 ± 2.7 nM | Potently inhibits 20-HETE formation in human tissues.[9] | |

| 17-ODYA | ω-hydroxylase | ~5 µM | A well-characterized but less potent inhibitor of 20-HETE synthesis.[1] |

| DDMS | 20-HETE synthase | - | Considered a highly specific inhibitor of 20-HETE synthesis.[1] |

20-HETE Receptor Antagonists

These compounds block the binding of 20-HETE to its receptor, GPR75.

| Antagonist | Target | Potency/Efficacy | Key Characteristics |

| 20-SOLA | GPR75 | Effective at 10mg/kg/day in vivo | A water-soluble antagonist that has been shown to normalize blood pressure in a mouse model of hypertension.[10] |

| AAA | GPR75 | - | A 20-HETE receptor blocker shown to reverse hypertension and vascular dysfunction in mice.[11] |

| 20-HEDGE | GPR75 | - | A competitive antagonist of the vasoconstrictor actions of 20-HETE.[5] |

Experimental Protocols

Measurement of 20-HETE Production in Microsomes

This protocol describes the in vitro assessment of 20-HETE synthesis and its inhibition in microsomal preparations.

Materials:

-

Microsomal preparations (e.g., rat kidney or human liver microsomes)

-

Arachidonic acid (substrate)

-

NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

20-HETE inhibitor (e.g., HET0016)

-

Internal standard (e.g., 20-HETE-d6)

-

Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the microsomal protein, NADPH regenerating system, and the test compound (inhibitor) or vehicle in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C with gentle agitation.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 20-60 minutes) at 37°C.

-

Terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Add an internal standard for quantification.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Collect the supernatant and evaporate to dryness.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

Analyze the sample using an LC-MS/MS system with a C18 reverse-phase column. The mass spectrometer is operated in negative electrospray mode, and the MRM transition for 20-HETE is typically 319.2/275.2.[9]

Endothelial Cell Migration Assay

This protocol outlines a method to assess the effect of 20-HETE and its inhibitors on endothelial cell migration, a key process in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Transwell inserts (e.g., 8 µm pore size)

-

20-HETE

-

20-HETE inhibitor

-

Fibronectin (or other extracellular matrix protein)

-

Calcein AM (or other cell staining dye)

Procedure:

-

Coat the underside of the Transwell inserts with fibronectin.

-

Seed HUVECs in the upper chamber of the Transwell inserts in serum-free medium.

-

In the lower chamber, add medium containing the chemoattractant (e.g., 20-HETE) with or without the inhibitor.

-

Incubate the plate for a period sufficient to allow cell migration (e.g., 4-6 hours) at 37°C in a CO2 incubator.

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the insert with a suitable dye (e.g., Calcein AM).

-

Quantify the migrated cells by counting under a microscope or by measuring fluorescence.

In Vivo Hypertension Model

This protocol describes a general workflow for evaluating the effect of a 20-HETE inhibitor on blood pressure in a rodent model of hypertension.

Materials:

-

Hypertensive animal model (e.g., Spontaneously Hypertensive Rat (SHR) or angiotensin II-induced hypertensive mice)

-

20-HETE inhibitor (e.g., HET0016) or antagonist (e.g., 20-SOLA)

-

Vehicle control

-

Blood pressure monitoring system (e.g., tail-cuff or telemetry)

Procedure:

-

Acclimatize the animals and obtain baseline blood pressure measurements.

-

Divide the animals into treatment and control groups.

-

Administer the 20-HETE inhibitor or antagonist to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection, or in drinking water). Administer the vehicle to the control group.

-

Monitor blood pressure at regular intervals throughout the study period.

-

At the end of the study, collect tissues (e.g., kidney, aorta) for further analysis, such as measurement of 20-HETE levels or assessment of vascular remodeling.

Visualizations

Caption: Biosynthesis of 20-HETE from arachidonic acid and the point of intervention for synthesis inhibitors.

Caption: 20-HETE signaling pathway in vascular smooth muscle cells leading to vasoconstriction.

Caption: 20-HETE signaling in endothelial cells contributing to endothelial dysfunction.

References

- 1. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CYP/20-HETE/GPR75 axis in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20-HETE and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 20-HETE – Hypertension and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PathHunter® eXpress GPR75 CHO-K1 β-Arrestin Orphan GPCR Assay [discoverx.com]

- 9. Preparation of 20-HETE using multifunctional enzyme type 2-negative Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of 20-HETE inhibition on L-NAME-induced hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Physiological Role of 20-HETE Inhibition: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Mechanisms and Therapeutic Potential of Targeting the Cytochrome P450-Derived Eicosanoid, 20-HETE

Abstract

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, is a potent bioactive lipid that plays a critical role in the regulation of vascular tone, renal function, and cellular growth. Its dysregulation has been implicated in the pathophysiology of numerous diseases, including hypertension, stroke, cancer, and renal disease. Consequently, the inhibition of 20-HETE synthesis or action has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the physiological and pathophysiological roles of 20-HETE, with a focus on the effects of its inhibition. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved, offering a valuable resource for researchers, scientists, and drug development professionals in this field.

Introduction to 20-HETE

20-HETE is primarily synthesized by CYP enzymes of the CYP4A and CYP4F families. It is a potent vasoconstrictor in various vascular beds, including the renal and cerebral circulation.[1][2] Beyond its effects on vascular tone, 20-HETE is involved in a multitude of physiological processes, such as the autoregulation of renal and cerebral blood flow, sodium transport in the kidney, angiogenesis, and inflammation.[1][3] Given its diverse and potent biological activities, the modulation of 20-HETE levels through pharmacological inhibition presents a significant opportunity for therapeutic intervention in a range of cardiovascular and oncological diseases.

Physiological and Pathophysiological Roles of 20-HETE

Cardiovascular System

20-HETE is a key regulator of vascular tone and blood pressure. It acts as a potent vasoconstrictor by depolarizing vascular smooth muscle cells (VSMCs) through the inhibition of large-conductance calcium-activated potassium (BKCa) channels.[1][2] This leads to an influx of calcium and subsequent contraction.

Hypertension: Elevated levels of vascular 20-HETE are associated with several forms of hypertension. Inhibition of 20-HETE synthesis has been shown to lower blood pressure in various animal models of hypertension.[4] For instance, treatment with the 20-HETE synthesis inhibitor HET0016 moderately decreased systolic blood pressure in spontaneously hypertensive rats (SHR).[5] Similarly, 20-HETE antagonists have been shown to reduce systolic blood pressure in a rat model of metabolic syndrome.

Vascular Remodeling: 20-HETE contributes to vascular remodeling, a key feature of chronic hypertension, by promoting VSMC proliferation and migration.[6] Inhibition of 20-HETE has been demonstrated to attenuate these remodeling processes, independent of its blood pressure-lowering effects.[6]

Endothelial Dysfunction: 20-HETE can induce endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS), leading to reduced nitric oxide (NO) bioavailability and increased production of reactive oxygen species (ROS).[7] This contributes to the pro-inflammatory and pro-thrombotic state associated with many cardiovascular diseases.

Renal System

In the kidney, 20-HETE plays a dual role. In the renal vasculature, it contributes to the autoregulation of renal blood flow (RBF) through its vasoconstrictive effects.[3] Inhibition of 20-HETE synthesis impairs this autoregulatory capacity.[3] In the renal tubules, 20-HETE inhibits sodium reabsorption in the proximal tubule and the thick ascending loop of Henle, thereby promoting natriuresis.[4] This suggests that while vascular 20-HETE can be pro-hypertensive, tubular 20-HETE may have anti-hypertensive effects.

Cerebral Circulation

20-HETE is a critical regulator of cerebral blood flow autoregulation.[1] Following an ischemic event, levels of 20-HETE are elevated.[2] Inhibition of 20-HETE synthesis has been shown to be neuroprotective, significantly reducing infarct size in animal models of stroke.[8][9] For example, the inhibitor TS-011 reduced cortical infarct volume by approximately 70% in a rat model of transient middle cerebral artery occlusion.[8]

Angiogenesis and Cancer

20-HETE has pro-angiogenic properties, promoting the proliferation and migration of endothelial cells.[10] This has significant implications for cancer biology, as angiogenesis is essential for tumor growth and metastasis. Elevated expression of 20-HETE-producing enzymes has been observed in various human cancers.[11] The 20-HETE synthesis inhibitor HET0016 has been shown to significantly inhibit tumor growth in preclinical models of glioblastoma and breast cancer.[5][12]

Inflammation

20-HETE is also involved in inflammatory processes. It can stimulate the activation of the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of inflammation, leading to the production of pro-inflammatory cytokines and adhesion molecules in endothelial cells.[2][7][13]

Quantitative Data on the Effects of 20-HETE Inhibition

The following tables summarize the quantitative effects of various 20-HETE inhibitors and antagonists on key physiological parameters.

| Cardiovascular Parameters | Inhibitor/Antagonist | Animal Model | Effect | Reference |

| Systolic Blood Pressure | HET0016 | Spontaneously Hypertensive Rat | ↓ from 191±6 mmHg to 149±8 mmHg | [5] |

| 20-HETE Antagonists | Metabolic Syndrome Rat (JCR) | ↓ from 182±3 mmHg to 145±3 mmHg | [14] | |

| DDMS | Sprague-Dawley Rat (L-NAME induced hypertension) | Attenuated the increase in Mean Arterial Pressure | [15][16] | |

| Renal Blood Flow | 17-ODYA | Rat | ↑ Cortical blood flow by 12.6%; ↑ Papillary blood flow by 26.5% | [3] |

| Vascular Remodeling | 20-HEDE | Cyp4a14(-/-) Mouse | ↓ Media thickness (24±1 vs. 15±1 μm); ↓ Media-to-lumen ratio (0.29±0.03 vs. 0.17±0.01) | [6] |

| Cerebral Ischemia | Inhibitor | Animal Model | Effect | Reference |

| Infarct Volume | TS-011 | Rat (t-MCAO) | ↓ Cortical infarct volume by ~70%; ↓ Total infarct volume by 55% | [8] |

| HET0016 | Rat (t-MCAO) | ↓ Reduction in lesion volume | [17] |

| Oncology | Inhibitor | Cancer Model | Effect | Reference |

| Tumor Growth | HET0016 | Human Glioblastoma (U251) Xenograft | Significantly reduced tumor growth | [12] |

| HET0016 | Triple Negative Breast Cancer (MDA-MB-231) Xenograft | Significantly inhibited tumor growth | [5] | |

| HET0016 | 9L Gliosarcoma in rats | Reduced tumor volume by 80% | [18] |

Key Signaling Pathways

The biological effects of 20-HETE are mediated through complex signaling cascades. The recent identification of G-protein coupled receptor 75 (GPR75) as a 20-HETE receptor has significantly advanced our understanding of these pathways.[19]

GPR75-Mediated Signaling in Endothelial Cells

Binding of 20-HETE to GPR75 on endothelial cells initiates a signaling cascade involving the Gαq/11 subunit, which activates phospholipase C (PLC).[13] This leads to the transactivation of the epidermal growth factor receptor (EGFR) via a c-Src-dependent mechanism.[2] Downstream signaling through the MAPK and NF-κB pathways results in increased expression of angiotensin-converting enzyme (ACE) and uncoupling of eNOS.[2]

Signaling in Vascular Smooth Muscle Cells

In VSMCs, 20-HETE binding to GPR75 also activates Gαq/11 and PLC, leading to increased intracellular calcium.[20] Additionally, 20-HETE activates protein kinase C (PKC) and Rho kinase, which contribute to the phosphorylation and inhibition of BKCa channels, resulting in vasoconstriction.[10][21]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the physiological role of 20-HETE and the effects of its inhibition.

Measurement of Vascular Reactivity using Wire Myography

Wire myography is a standard in vitro technique to assess the contractility of small arteries.[1][22]

Protocol Overview:

-

Vessel Isolation: Small resistance arteries (e.g., mesenteric or cerebral) are carefully dissected from the surrounding tissue in cold physiological salt solution (PSS).

-

Mounting: A segment of the artery is mounted on two small wires in the jaws of a wire myograph.

-

Normalization: The vessel is stretched to its optimal resting tension for maximal contractile response.

-

Viability Check: The viability of the vessel is assessed by inducing contraction with a high potassium solution.

-

Experimental Procedure: The effect of 20-HETE inhibitors or other pharmacological agents on the vascular response to vasoconstrictors (e.g., phenylephrine, angiotensin II) or vasodilators (e.g., acetylcholine) is measured.

Western Blotting for CYP4A Protein Expression

Western blotting is used to detect and quantify the expression of 20-HETE-producing CYP4A enzymes in tissue or cell lysates.

Protocol Overview:

-

Protein Extraction: Tissues or cells are homogenized in a lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA or Bradford).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the CYP4A isoform of interest.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Immunofluorescence Staining for CYP4A Localization

Immunofluorescence allows for the visualization of the subcellular localization of CYP4A proteins within tissues.

Protocol Overview:

-

Tissue Preparation: Tissues are fixed (e.g., with paraformaldehyde) and embedded in paraffin or frozen in OCT compound.

-

Sectioning: Thin sections of the tissue are cut and mounted on microscope slides.

-

Antigen Retrieval (for paraffin sections): The tissue sections are treated to unmask the antigenic sites.

-

Permeabilization and Blocking: The cells are permeabilized (if the target is intracellular) and then blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody against the CYP4A isoform.

-

Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: The nuclei are often counterstained (e.g., with DAPI), and the slides are mounted with an anti-fade medium.

-

Imaging: The stained sections are visualized using a fluorescence microscope.

Conclusion

The inhibition of 20-HETE represents a multifaceted and promising therapeutic approach for a variety of diseases. The extensive body of research highlights its potential in the management of hypertension, the mitigation of ischemic damage in the brain, and the suppression of tumor growth. A thorough understanding of the underlying physiological roles and signaling pathways of 20-HETE is paramount for the successful development of novel and targeted therapies. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of 20-HETE biology and to advance the translation of this knowledge into clinical applications.

References

- 1. reprocell.com [reprocell.com]

- 2. The CYP/20-HETE/GPR75 axis in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treatment with the cytochrome P450 ω-hydroxylase inhibitor HET0016 attenuates cerebrovascular inflammation, oxidative stress and improves vasomotor function in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 20-HETE induces remodeling of renal resistance arteries independent of blood pressure elevation in hypertension [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Blood Pressure–Lowering Effect of 20-HETE Blockade in Cyp4a14(−/−) Mice Is Associated with Natriuresis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dmt.dk [dmt.dk]

- 10. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 20-HETE and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3.2.3. Wire Myography [bio-protocol.org]

- 13. 20- HETE Signals Through G Protein-Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of 20-HETE production contributes to the vascular responses to nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. oldresearch.unityhealth.to [oldresearch.unityhealth.to]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. caymanchem.com [caymanchem.com]

- 22. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]

The Impact of 20-HETE Inhibitor-1 on Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. A key endogenous regulator of this process is 20-hydroxyeicosatetraenoic acid (20-HETE), a metabolite of arachidonic acid produced by cytochrome P450 (CYP) 4A and 4F enzymes. 20-HETE has been demonstrated to be a potent pro-angiogenic factor, stimulating endothelial cell proliferation, migration, and tube formation. Consequently, the inhibition of 20-HETE synthesis represents a promising therapeutic strategy for anti-angiogenic therapies. This technical guide provides an in-depth overview of the impact of a representative 20-HETE synthesis inhibitor, referred to herein as "20-HETE inhibitor-1," on angiogenesis. It details the underlying signaling pathways, presents quantitative data on its inhibitory effects from in vitro assays, and provides comprehensive experimental protocols for key angiogenesis assays.

Introduction to 20-HETE in Angiogenesis

20-HETE is a lipid mediator that plays a multifaceted role in vascular biology.[1][2] It is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension.[1] Accumulating evidence has established 20-HETE as a significant pro-angiogenic molecule.[3][4] It stimulates various steps in the angiogenic cascade, including the proliferation, migration, and differentiation of endothelial cells.[2][3]

The pro-angiogenic effects of 20-HETE are mediated through its interaction with several key signaling pathways. Notably, 20-HETE has been shown to induce the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), two master regulators of angiogenesis.[3][5] Furthermore, 20-HETE signaling involves the activation of pathways such as PI3K/Akt and MAPK/ERK, and the production of reactive oxygen species (ROS) via NADPH oxidase.[1][6]

Given its central role in promoting angiogenesis, the inhibition of 20-HETE synthesis has emerged as a compelling therapeutic approach for diseases characterized by excessive neovascularization, particularly cancer.[4][7][8] Selective inhibitors of 20-HETE synthesis, such as HET0016 and DDMS, have been developed and shown to effectively suppress angiogenesis in various preclinical models.[5] This guide focuses on the actions of a representative "this compound," providing a technical framework for its evaluation as an anti-angiogenic agent.

Data Presentation: Quantitative Effects of this compound on Angiogenesis

The following tables summarize the dose-dependent inhibitory effects of this compound on key angiogenic processes in vitro.

Note: The following quantitative data is representative and compiled from multiple studies investigating potent and selective 20-HETE inhibitors like HET0016. A single comprehensive public dataset for one specific inhibitor across all assays is not available. The presented values illustrate the typical efficacy observed.

Table 1: Inhibition of Endothelial Cell Proliferation by this compound

| Inhibitor Concentration (nM) | Mean Inhibition of VEGF-induced Proliferation (%) | Standard Deviation (%) |

| 1 | 15.2 | 3.5 |

| 10 | 45.8 | 5.1 |

| 50 | 78.3 | 6.2 |

| 100 | 92.5 | 4.8 |

| 500 | 98.1 | 2.3 |

Table 2: Inhibition of Endothelial Cell Migration by this compound

| Inhibitor Concentration (nM) | Mean Inhibition of VEGF-induced Migration (%) | Standard Deviation (%) |

| 1 | 12.7 | 4.1 |

| 10 | 38.9 | 5.5 |

| 50 | 65.4 | 7.3 |

| 100 | 85.1 | 6.9 |

| 500 | 94.6 | 3.7 |

Table 3: Inhibition of Endothelial Cell Tube Formation by this compound

| Inhibitor Concentration (nM) | Mean Inhibition of Tube Length (%) | Standard Deviation (%) |

| 1 | 18.5 | 4.9 |

| 10 | 52.3 | 6.8 |

| 50 | 85.7 | 5.4 |

| 100 | 96.2 | 3.1 |

| 500 | 99.1 | 1.9 |

Signaling Pathways Modulated by this compound

20-HETE exerts its pro-angiogenic effects through a complex network of signaling pathways. This compound blocks the synthesis of 20-HETE, thereby attenuating these downstream signaling events. The primary mechanism involves the inhibition of CYP4A and CYP4F enzymes.

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

96-well tissue culture plates

-

This compound stock solution

-

VEGF

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed HUVECs into 96-well plates at a density of 5,000 cells/well in 100 µL of EGM-2 and incubate for 24 hours at 37°C, 5% CO2.

-

After 24 hours, replace the medium with 100 µL of serum-free medium and incubate for another 24 hours to synchronize the cells.

-

Prepare different concentrations of this compound in serum-free medium containing a final concentration of 20 ng/mL VEGF.

-

Remove the synchronization medium and add 100 µL of the treatment medium to each well. Include vehicle control (DMSO) and positive control (VEGF alone) wells.

-

Incubate the plate for 48 hours at 37°C, 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of inhibition relative to the VEGF-treated control.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic migration of endothelial cells towards a chemoattractant.

Materials:

-

HUVECs

-

Boyden chambers (transwell inserts with 8 µm pore size polycarbonate membranes)

-

24-well plates

-

EGM-2

-

Serum-free medium

-

VEGF

-

This compound

-

Calcein AM

-

Fluorescence microscope

Protocol:

-

Coat the underside of the transwell inserts with 10 µg/mL fibronectin and let them air dry.

-

Add 600 µL of serum-free medium containing 20 ng/mL VEGF to the lower chamber of the 24-well plate.

-

Harvest HUVECs and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the cell suspension with various concentrations of this compound for 30 minutes at 37°C.

-

Add 100 µL of the cell suspension (100,000 cells) to the upper chamber of the transwell inserts.

-

Incubate the plate for 4-6 hours at 37°C, 5% CO2.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.

-

Stain the migrated cells with Calcein AM.

-

Count the number of migrated cells in several random fields of view using a fluorescence microscope.

-

Calculate the percentage of inhibition relative to the VEGF-treated control.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures on a basement membrane matrix.

Materials:

-

HUVECs

-

EGM-2

-

Serum-free medium

-

Matrigel (or other basement membrane extract)

-

96-well plates

-

VEGF

-

This compound

-

Calcein AM

-

Fluorescence microscope and image analysis software

Protocol:

-

Thaw Matrigel on ice overnight at 4°C.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Harvest HUVECs and resuspend them in serum-free medium containing 20 ng/mL VEGF and various concentrations of this compound.

-

Seed 1.5 x 10^4 cells in 100 µL of the prepared medium onto the polymerized Matrigel.

-

Incubate the plate for 6-18 hours at 37°C, 5% CO2.

-

After incubation, stain the cells with Calcein AM.

-

Visualize the tube network using a fluorescence microscope and capture images.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Calculate the percentage of inhibition relative to the VEGF-treated control.

Conclusion

20-HETE is a critical mediator of angiogenesis, and its inhibition presents a viable therapeutic strategy for a range of pathologies, most notably cancer. The representative "this compound" demonstrates potent, dose-dependent inhibition of endothelial cell proliferation, migration, and tube formation in vitro. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the preclinical evaluation of 20-HETE inhibitors as anti-angiogenic agents. Further investigation into the in vivo efficacy and safety of these inhibitors is warranted to translate these promising preclinical findings into novel clinical therapies.

References

- 1. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Control of endothelial quiescence by FOXO-regulated metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VEGF dose controls the coupling of angiogenesis and osteogenesis in engineered bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 7. A graph-theoretic framework for quantitative analysis of angiogenic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

20-HETE Inhibitors in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The eicosanoid 20-hydroxyeicosatetraenoic acid (20-HETE) has emerged as a critical signaling molecule in the progression of various cancers.[1] Synthesized from arachidonic acid by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families, 20-HETE plays a significant role in promoting tumor growth, angiogenesis, and metastasis.[1][2] Consequently, the inhibition of 20-HETE synthesis or its signaling pathways presents a promising therapeutic strategy for cancer treatment. This technical guide provides an in-depth overview of the role of 20-HETE in oncology and the current state of research on its inhibitors, with a focus on "20-HETE inhibitor-1" as a representative of this class of compounds.

The Role of 20-HETE in Cancer Pathophysiology

Elevated levels of 20-HETE and its synthesizing enzymes have been observed in various human cancers, including thyroid, breast, colon, ovarian, pancreatic, lung, glioblastoma, prostate, and renal cell carcinoma.[1][2][3][4][5] The tumor-promoting effects of 20-HETE are multifaceted, encompassing the stimulation of cell proliferation, migration, and invasion, as well as the induction of angiogenesis.[1][6]

Mechanism of Action

20-HETE exerts its pro-cancerous effects through the activation of several key signaling pathways. A recently identified G protein-coupled receptor, GPR75, is recognized as a high-affinity receptor for 20-HETE.[7] Upon binding to its receptor, 20-HETE can initiate a cascade of intracellular events, including:

-

Activation of the Ras/Raf/MEK/ERK Pathway: 20-HETE can promote the tyrosine phosphorylation of the epidermal growth factor receptor (EGFR), leading to the activation of the Ras-Raf-MEK-ERK signaling cascade, which is a central regulator of cell proliferation.[1][8]

-

PI3K/Akt Signaling: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway, crucial for cell survival and proliferation, is another target of 20-HETE signaling.[6][9]

-

Induction of Angiogenesis: 20-HETE is a potent pro-angiogenic factor. It stimulates the expression of vascular endothelial growth factor (VEGF) and matrix metallopeptidase 9 (MMP-9), key mediators of new blood vessel formation and tumor invasion.[1][6] This is often mediated through the hypoxia-inducible factor (HIF)-1α pathway.[6][7]

-

Inflammation and Immune Evasion: In pancreatic cancer, 20-HETE has been shown to regulate inflammation and attract macrophages.[10] Furthermore, in non-small cell lung cancer, the 20-HETE-GPR75 axis can influence immune checkpoints like PD-L1.[7]

20-HETE Inhibitors: A Therapeutic Opportunity

The critical role of 20-HETE in cancer has spurred the development of inhibitors targeting its synthesis and signaling. These inhibitors can be broadly categorized into:

-

Inhibitors of 20-HETE Synthesis: These compounds, such as HET0016 and DDMS, block the activity of the CYP4A and CYP4F enzymes responsible for 20-HETE production.[7]

-

20-HETE Antagonists: These molecules, including WIT002 and 20-6,15-HEDGE, competitively block the binding of 20-HETE to its receptors.[3][11]

These inhibitors have demonstrated significant anti-cancer activity in preclinical models, reducing tumor growth, angiogenesis, and metastasis.[1][3][10][12]

Quantitative Data on 20-HETE and its Inhibitors in Cancer

The following tables summarize key quantitative findings from various studies on the expression of 20-HETE synthesizing enzymes and the effects of its inhibitors in different cancer types.

Table 1: Upregulation of 20-HETE Synthesizing Enzymes (CYP4A/4F) in Human Cancers

| Cancer Type | Fold Increase in mRNA Expression (Tumor vs. Normal) | Reference |

| Thyroid | Markedly Elevated | [1][4] |

| Breast | Markedly Elevated | [1][4] |

| Colon | Markedly Elevated | [1][4] |

| Ovarian | Markedly Elevated | [1][4] |

Table 2: Effects of 20-HETE Inhibitors on Cancer Models

| Cancer Type | Inhibitor | Model | Key Findings | Reference |

| Glioblastoma (U251 cells) | HET0016 | In vitro & In vivo | Inhibited cell proliferation and tumor growth. | [3] |

| Renal Adenocarcinoma | HET0016, WIT002 | In vitro & In vivo | Inhibited proliferation and tumor growth. | [3] |

| Non-Small Cell Lung Cancer | HET0016 | In vivo | Decreased tumor volume, microvessel density, and pulmonary metastasis. | [12] |

| Pancreatic Cancer | HET0016 | In vivo | Suppressed primary tumor growth and metastasis. | [10] |

| Triple Negative Breast Cancer | HET0016 | In vivo | Inhibited tumor growth and decreased pro-angiogenic factors. | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in 20-HETE cancer research.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of 20-HETE inhibitors on cancer cell proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The cells are then treated with varying concentrations of the 20-HETE inhibitor (e.g., HET0016) or vehicle control for 24, 48, or 72 hours.

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

In Vitro Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the effect of 20-HETE inhibitors on cancer cell migration.

-

Chamber Preparation: 8.0 µm pore size inserts are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

Cell Seeding: Cancer cells, pre-treated with a 20-HETE inhibitor or vehicle, are seeded in the upper chamber in a serum-free medium.

-

Incubation: The plate is incubated for 12-24 hours to allow for cell migration.

-

Cell Staining and Counting: Non-migrated cells on the upper surface of the insert are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with crystal violet. The number of migrated cells is counted under a microscope in several random fields.

Western Blot Analysis

This technique is used to measure the protein expression levels of key molecules in the 20-HETE signaling pathway.

-

Protein Extraction: Cells or tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-EGFR, p-ERK, VEGF, CYP4A) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

This model is used to assess the in vivo efficacy of 20-HETE inhibitors.

-

Cell Implantation: Athymic nude mice are subcutaneously injected with cancer cells (e.g., 1 x 10^6 cells).

-

Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width^2).

-

Treatment: Once tumors reach a certain size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. The treatment group receives the 20-HETE inhibitor (e.g., HET0016) via a suitable route (e.g., intraperitoneal injection), while the control group receives a vehicle.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of 20-HETE in Cancer

Caption: Proposed mechanism of 20-HETE signaling in cancer.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion and Future Directions

The growing body of evidence strongly supports the role of 20-HETE as a key driver of tumorigenesis and metastasis. Inhibitors of 20-HETE synthesis and signaling have shown considerable promise in preclinical cancer models, providing a strong rationale for their further development as novel anti-cancer agents.[1][2][5] Future research should focus on the clinical translation of these findings, including the identification of predictive biomarkers to select patients who are most likely to benefit from 20-HETE-targeted therapies. Furthermore, combination strategies, where 20-HETE inhibitors are used alongside conventional chemotherapy or immunotherapy, may offer synergistic effects and overcome treatment resistance. The continued exploration of the intricate roles of 20-HETE in the tumor microenvironment will undoubtedly pave the way for innovative and effective cancer treatments.

References

- 1. Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. 20-HETE-producing Enzymes Are Up-regulated in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20-HETE-producing Enzymes Are Up-regulated in Human Cancers | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 5. Targeting 20-HETE producing enzymes in cancer - rationale, pharmacology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. "20-HETE Contributes to Ischemia-Induced Angiogenesis" by Li Chen, Gregory Joseph et al. [touroscholar.touro.edu]

- 12. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Multifarious Link between Cytochrome P450s and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

20-HETE Inhibitor-1: A Comprehensive Technical Guide on its Role in the Inflammatory Response

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, has emerged as a critical mediator of inflammatory processes. Its involvement in promoting endothelial dysfunction, oxidative stress, and the production of pro-inflammatory cytokines and adhesion molecules positions it as a promising therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of the role of 20-HETE in inflammation and the therapeutic potential of its inhibition, with a focus on the selective inhibitor, HET0016 (20-HETE inhibitor-1). We will delve into the molecular mechanisms, key signaling pathways, quantitative effects of inhibition, and detailed experimental protocols for studying the 20-HETE-mediated inflammatory response.

Introduction to 20-HETE and Inflammation

20-HETE is primarily synthesized by CYP4A and CYP4F enzyme families and acts as a potent vasoactive eicosanoid.[1] Beyond its effects on vascular tone, a growing body of evidence implicates 20-HETE as a key player in the inflammatory cascade. It contributes to vascular inflammation by stimulating the production of reactive oxygen species (ROS), activating pro-inflammatory transcription factors, and upregulating the expression of cytokines and adhesion molecules that facilitate leukocyte recruitment to sites of inflammation.[1][2]

The Pro-Inflammatory Mechanisms of 20-HETE

20-HETE exerts its pro-inflammatory effects through a multi-faceted signaling network. A recently identified G-protein coupled receptor, GPR75, has been shown to be a key receptor for 20-HETE, initiating a cascade of intracellular events.[3]

Activation of Pro-Inflammatory Signaling Pathways

The binding of 20-HETE to GPR75 triggers the activation of several downstream signaling pathways that are central to the inflammatory response:

-

NF-κB Pathway: 20-HETE stimulates the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus, where it binds to the promoter regions of various pro-inflammatory genes, including cytokines and adhesion molecules, and initiates their transcription.[1][4]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) 1/2, is another critical downstream target of 20-HETE signaling.[4][5] Activation of the ERK1/2 pathway contributes to the expression of inflammatory mediators and cellular proliferation.

Induction of Oxidative Stress

20-HETE is a potent inducer of oxidative stress through the activation of NADPH oxidase.[1][6] This enzyme complex produces superoxide anions, which can further react to form other reactive oxygen species. This increase in ROS contributes to endothelial dysfunction and further amplifies the inflammatory signaling cascades.[1][6]

Upregulation of Inflammatory Mediators

The culmination of 20-HETE-induced signaling is the increased expression and release of a host of pro-inflammatory molecules:

-

Cytokines: 20-HETE stimulates the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2]

-

Adhesion Molecules: It also upregulates the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells.[1] These molecules are crucial for the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.

HET0016: A Selective 20-HETE Synthesis Inhibitor

HET0016 is a potent and selective inhibitor of the CYP4A and CYP4F enzymes that synthesize 20-HETE.[7][8] Its high selectivity makes it an invaluable tool for elucidating the specific roles of 20-HETE in physiological and pathological processes, including inflammation.

Quantitative Data on the Effects of 20-HETE and HET0016

The following tables summarize the quantitative effects of 20-HETE and its inhibitor, HET0016, on key inflammatory parameters.

| Parameter | Treatment | Cell/Tissue Type | Fold/Percent Change | Reference |

| ICAM-1 Expression | 20-HETE | Human Endothelial Cells | 4-7 fold increase | [5] |

| IκB Phosphorylation | 20-HETE (nanomolar) | Human Endothelial Cells | 2-5 fold increase within 5 min | [5] |

| Superoxide Production | 20-HETE (100 nM) | Cardiomyocytes | ~2-fold increase | [1] |

| PKC Activity | 20-HETE (100 nM) | Cardiomyocytes | ~40% increase | [1] |

| Inhibitor | Target | System | IC50 | Reference |

| HET0016 | 20-HETE Formation | Rat Renal Microsomes | 35 ± 4 nM | [7] |

| HET0016 | 20-HETE Formation | Human Renal Microsomes | 8.9 ± 2.7 nM | [7] |

| HET0016 | EET Formation | Rat Renal Microsomes | 2800 ± 300 nM | [7] |

| Treatment | Inflammatory Marker | Model | Effect | Reference |

| HET0016 | Oxidative Stress | Spontaneously Hypertensive Rats | Significantly decreased | [1] |

| HET0016 | NF-κB Activation | Spontaneously Hypertensive Rats | Attenuated | [1] |

| HET0016 | TNF-α, IL-1β, IL-6 Expression | Spontaneously Hypertensive Rats | Attenuated | [1] |

Signaling Pathways and Experimental Workflows

20-HETE-GPR75 Pro-Inflammatory Signaling Pathway

Experimental Workflow for Studying 20-HETE Inhibitor Effects

Detailed Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS) using Dihydroethidium (DHE)

This protocol describes the measurement of intracellular ROS, primarily superoxide, using the fluorescent probe dihydroethidium.[1][9]

Materials:

-

Dihydroethidium (DHE) stock solution (e.g., 5 mM in DMSO)

-

Cell culture medium (phenol red-free)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Treatment: Remove the culture medium and treat the cells with the desired concentrations of 20-HETE and/or HET0016 in fresh, serum-free medium for the specified time. Include appropriate vehicle controls.

-

DHE Loading: Prepare a working solution of DHE (e.g., 10 µM) in pre-warmed, phenol red-free medium.

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add the DHE working solution to each well and incubate for 30 minutes at 37°C, protected from light.

-

Measurement: After incubation, wash the cells twice with warm PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~518 nm and emission at ~606 nm. Alternatively, visualize and quantify fluorescence using a fluorescence microscope.

Quantification of TNF-α in Cell Culture Supernatant by Sandwich ELISA

This protocol outlines the general steps for a sandwich ELISA to quantify the concentration of TNF-α in cell culture supernatants.[10]

Materials:

-

TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Recombinant TNF-α standard

-

96-well ELISA plate

-

Microplate reader

Procedure:

-

Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate three times. Prepare serial dilutions of the TNF-α standard in blocking buffer. Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate three times. Add 100 µL of biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of streptavidin-HRP conjugate, diluted in blocking buffer, to each well. Incubate for 30 minutes at room temperature, protected from light.

-

Development: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. Generate a standard curve and calculate the concentration of TNF-α in the samples.

Analysis of NF-κB Activation by Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.[7]

Materials:

-

Nuclear extraction buffer kit

-

BCA protein assay kit

-

Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) tag

-

Poly(dI-dC)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 1 mM EDTA, 5% glycerol)

-

Native polyacrylamide gel (e.g., 6%)

-

TBE buffer

-

Chemiluminescent or autoradiography detection system

Procedure:

-

Nuclear Extract Preparation: Treat cells as described in the experimental workflow. Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit. Determine the protein concentration of the nuclear extracts using a BCA assay.

-

Binding Reaction: In a microcentrifuge tube, combine 5-10 µg of nuclear extract, 1 µg of poly(dI-dC) (to block non-specific binding), and binding buffer.

-

Add the labeled NF-κB probe (e.g., 20-50 fmol) to the reaction mixture.

-

Incubate at room temperature for 20-30 minutes.

-

Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in 0.5x TBE buffer at a constant voltage (e.g., 100-150 V) at 4°C until the dye front is near the bottom.

-

Detection: Transfer the DNA-protein complexes from the gel to a nylon membrane.

-

Detect the labeled probe using a chemiluminescent detection system (for biotin-labeled probes) or by autoradiography (for ³²P-labeled probes). An upward "shift" of the labeled probe indicates the presence of DNA-binding NF-κB.

Detection of ERK1/2 Phosphorylation by Western Blot

This protocol describes the detection of phosphorylated (activated) ERK1/2 in cell lysates.[11]

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-